REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([C:9]([CH3:26])([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([CH2:24][CH3:25])([CH3:23])[C:20](O)=[O:21])[C:10](O)=[O:11])[CH3:8].S(=O)(=O)(O)O>C(OCC)C>[CH2:24]([C:19]([CH3:23])([CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][C:9]([CH2:7][CH3:8])([CH3:26])[CH2:10][OH:11])[CH2:20][OH:21])[CH3:25] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
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1.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)(CCCCCCC(C(=O)O)(C)CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The obtained precipitate was removed by filtration
|
Type
|
ADDITION
|
Details
|
the filtrate was poured into 50 ml of a 20% aqueous solution of sodium carbonate
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)(CCCCCCC(CO)(C)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |